molecular formula C26H31N3O12 B1147801 5-Nitro BAPTA Tetramethyl Ester CAS No. 172646-43-4

5-Nitro BAPTA Tetramethyl Ester

Cat. No.: B1147801
CAS No.: 172646-43-4
M. Wt: 577.54
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Description

5-Nitro BAPTA Tetramethyl Ester is a chemical compound known for its role as a calcium chelator. This compound is particularly significant in the field of biochemistry and cell biology due to its ability to bind calcium ions. It is often used in the synthesis of two-photon probes for real-time imaging of intracellular calcium ions and monitoring calcium waves in tissues .

Biochemical Analysis

Biochemical Properties

5-Nitro BAPTA Tetramethyl Ester is recognized for its ability to chelate calcium ions . This interaction with calcium ions is crucial in various biochemical reactions. The compound’s role in these reactions often involves the modulation of enzymes and proteins that are sensitive to calcium.

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with calcium ions. By chelating calcium, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used for real-time imaging of intracellular calcium ions and monitoring calcium waves in liver tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with calcium ions. As a calcium chelator, it binds to calcium ions, thereby influencing the activity of various biomolecules. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium ion regulation . It interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro BAPTA Tetramethyl Ester typically involves the esterification of 5-Nitro BAPTA with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Methanol or other suitable alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common .

Chemical Reactions Analysis

Types of Reactions

5-Nitro BAPTA Tetramethyl Ester undergoes several types of chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the nitro group to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Esterification: Methanol, sulfuric acid, room temperature.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon, room temperature to elevated temperatures.

Major Products Formed

Scientific Research Applications

5-Nitro BAPTA Tetramethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of calcium chelators and fluorescent probes.

    Biology: Employed in the study of calcium signaling pathways and intracellular calcium dynamics.

    Medicine: Utilized in the development of diagnostic tools for calcium-related disorders.

    Industry: Applied in the manufacturing of fluorescent dyes and imaging agents

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dinitro-BAPTA Tetramethyl Ester: Another calcium chelator with similar properties but different structural modifications.

    2-Me-substituted TM: A fluorescent compound used in conjunction with 5-Nitro BAPTA Tetramethyl Ester to form red fluorescent probes.

Uniqueness

This compound is unique due to its specific nitro group substitution, which enhances its ability to form stable complexes with calcium ions. This makes it particularly effective for real-time imaging and monitoring of intracellular calcium ions .

Biological Activity

5-Nitro BAPTA Tetramethyl Ester is a calcium chelator that has gained significant attention in biochemical research due to its ability to modulate intracellular calcium levels. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C26H31N3O12
  • Molecular Weight : 577.54 g/mol
  • CAS Number : 172646-43-4

This compound primarily functions as a calcium chelator , binding to calcium ions and thereby influencing various cellular processes. The compound's mechanism involves:

  • Calcium Ion Binding : It selectively binds intracellular calcium ions, which are crucial for numerous signaling pathways.
  • Modulation of Calcium Signaling : By chelating calcium, it alters the activation of calcium-dependent enzymes and signaling molecules, affecting processes such as gene expression and cellular metabolism .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Calcium Regulation

The compound is extensively used in studies related to calcium signaling. It allows researchers to manipulate intracellular calcium levels, providing insights into:

  • Calcium Waves : Monitoring the dynamics of calcium waves in live cells.
  • Cellular Responses : Understanding how changes in calcium concentrations affect cell function and behavior .

2. Research Applications

This compound has diverse applications across various fields:

  • Cell Biology : Used to investigate calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation.
  • Pharmacology : Assists in the development of drugs targeting calcium-related disorders by elucidating the role of calcium in disease mechanisms .
  • Imaging Techniques : Employed in the synthesis of fluorescent probes for real-time imaging of intracellular calcium dynamics .

Case Studies and Research Findings

Numerous studies have highlighted the biological implications of using this compound:

Study 1: Calcium Dynamics in Neurons

A study demonstrated that this compound effectively inhibited calcium influx during neuronal stimulation, leading to reduced excitotoxicity in neuronal cultures. This suggests its potential therapeutic role in neurodegenerative diseases where calcium dysregulation is a concern .

Study 2: Muscle Contraction Studies

Research involving cardiac myocytes showed that application of this compound led to decreased contractility, indicating its effectiveness in modulating calcium-dependent muscle contractions. This finding is significant for understanding heart function and developing treatments for cardiac conditions .

Summary Table of Biological Activities

Activity AreaDescriptionReferences
Calcium RegulationChelates intracellular calcium ions, affecting signaling pathways
Cell ProliferationInfluences cell growth through modulation of calcium-dependent processes
NeuroprotectionReduces excitotoxicity in neurons by inhibiting calcium influx
Muscle FunctionDecreases contractility in cardiac myocytes
Imaging TechniquesUsed for real-time monitoring of intracellular calcium dynamics

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O12/c1-36-23(30)14-27(15-24(31)37-2)19-7-5-6-8-21(19)40-11-12-41-22-13-18(29(34)35)9-10-20(22)28(16-25(32)38-3)17-26(33)39-4/h5-10,13H,11-12,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQLUXELUIUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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